3-(aminomethyl)pyridin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
1243458-09-4 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3,7H2,(H,8,9) |
InChI Key |
KISFAWJWOPEDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)CN |
Purity |
91 |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 3 Aminomethyl Pyridin 4 Ol and Its Structural Congeners
Retrosynthetic Analysis and Design Principles for Pyridine (B92270) Functionalization
Retrosynthetic analysis is a problem-solving technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. advancechemjournal.comamazonaws.com For a molecule like 3-(aminomethyl)pyridin-4-ol, the primary challenge lies in overcoming the inherent reactivity patterns of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, deactivating it towards electrophilic aromatic substitution, which is a common strategy for functionalizing benzene (B151609) derivatives. pharmaguideline.comwikipedia.org Conversely, the ring is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org
Key retrosynthetic disconnections for this compound would involve the C-C and C-N bonds of the aminomethyl and hydroxyl substituents.
Disconnection of the Aminomethyl Group: The aminomethyl group can be traced back to a more stable precursor functional group. A common strategy involves a functional group interconversion (FGI), where the aminomethyl moiety is derived from the reduction of a carbonitrile (-CN) or a carboxamide (-CONH₂) group. This approach is often more feasible than direct aminomethylation.
Disconnection of the Hydroxyl Group: The pyridin-4-ol moiety exists in tautomeric equilibrium with its keto form, pyridin-4-one. researchgate.net Synthetic strategies often target the more stable pyridone form. The hydroxyl group could be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) at the C4 position or constructed as part of the ring-forming reaction. wikipedia.orgsemanticscholar.org
Disconnection of the Pyridine Ring: For more complex syntheses, the entire pyridine ring can be disconnected into acyclic precursors. advancechemjournal.comsemanticscholar.org Well-established methods like the Hantzsch pyridine synthesis, which condenses an aldehyde, ammonia, and two equivalents of a β-ketoester, represent a powerful tool for constructing the core scaffold with desired substituents already in place. pharmaguideline.combaranlab.org
The design principles for functionalizing pyridines often involve activating the ring. This can be achieved by N-oxidation to form a pyridine N-oxide, which activates the C2 and C4 positions for both nucleophilic and electrophilic attack. wikipedia.orgnih.gov The N-oxide can be readily removed later in the synthetic sequence. wikipedia.org Another strategy is the formation of pyridinium (B92312) salts, which significantly enhances the ring's susceptibility to nucleophilic addition. wikipedia.orgmdpi.com
Multistep Synthetic Routes and Reaction Cascades
Building the this compound structure typically requires a sequential, multistep approach that carefully installs each functional group with high regioselectivity.
The construction of the pyridine skeleton from simple, acyclic compounds is a cornerstone of heterocyclic chemistry. baranlab.org These methods allow for the incorporation of substituents at specific positions from the outset.
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, ammonia, and a β-ketoester to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. pharmaguideline.comacsgcipr.org By choosing appropriately substituted starting materials, one can introduce handles for the aminomethyl and hydroxyl groups.
Guareschi-Thorpe Synthesis: This reaction condenses cyanoacetamide with a 1,3-diketone to form a 2-pyridone, providing a direct route to the pyridin-4-ol tautomer. pharmaguideline.com
Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a highly convergent and atom-economical pathway to polysubstituted pyridines. researchgate.netacsgcipr.org This method is particularly powerful for creating complex substitution patterns that are difficult to achieve through traditional condensation reactions. researchgate.net
Modification of a pre-existing pyridine ring is an alternative approach. This often involves the deconstruction of the pyridine into a more reactive intermediate, such as a vinamidinium salt, which can then be reconstructed into a new heterocyclic system. digitellinc.com
| Synthesis Method | Precursors | Product Type | Reference |
| Hantzsch Synthesis | Aldehyde, Ammonia, β-Ketoester | Dihydropyridine/Pyridine | pharmaguideline.com |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | Substituted Pyridone | pharmaguideline.com |
| Krohnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Trisubstituted Pyridines | pharmaguideline.com |
| [2+2+2] Cycloaddition | Alkynes, Nitriles | Polysubstituted Pyridine | researchgate.net |
Directly introducing an aminomethyl group at the C3 position of pyridine is challenging due to the electronic nature of the ring. digitellinc.com Classical methods like Vilsmeier-Haack formylation followed by reductive amination are often not viable for electron-deficient pyridines. digitellinc.com Therefore, indirect and more modern approaches are typically employed.
One effective strategy is the "umpolung" (reversal of polarity) of pyridine's natural reactivity. This can be achieved by forming a 1-amidopyridin-1-ium salt, which can then react with an aminal in a Mannich-type C-C bond formation at the C3 position. Subsequent reductive cleavage of the N-N bond yields the 3-(aminomethyl)pyridine (B1677787). rsc.org
A more common industrial approach is to first introduce a cyano or carboxamide group at the C3 position, which can then be reduced. For instance, a 3-halopyridine can undergo nucleophilic substitution or metal-catalyzed cross-coupling to install a cyano group. This precursor is then converted to the target aminomethyl group in a subsequent reduction step.
The 4-hydroxyl group is typically introduced by synthesizing the pyridin-4-one tautomer. Pyridin-4-ol and pyridin-4-one exist in equilibrium, with the pyridone form often being favored, especially in the solid state. researchgate.net
A flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a modern route to highly substituted pyridin-4-ol derivatives. chim.it The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and tautomerization to yield the final product. chim.it
Alternatively, a functional group at the C4 position can be converted into a hydroxyl group. For example, 4-nitropyridine-N-oxide can serve as a versatile precursor. The nitro group can be readily displaced by various nucleophiles, and the N-oxide functionality can then be removed by reduction to yield the 4-substituted pyridine. semanticscholar.org Similarly, a 4-halopyridine can undergo nucleophilic substitution with a hydroxide (B78521) source, although this often requires harsh conditions.
Advanced Synthetic Techniques and Catalyst-Mediated Transformations
Modern synthetic chemistry relies heavily on catalysis to achieve high efficiency, selectivity, and functional group tolerance.
The conversion of a 3-cyanopyridine (B1664610) or a pyridine-3-carboxamide (B1143946) to 3-(aminomethyl)pyridine is a critical functional group transformation in many synthetic routes. Catalytic hydrogenation is the most common and reliable method for this reduction. nih.gov
Reduction of Carbonitriles: The hydrogenation of a cyano group on the pyridine ring to a primary amine is frequently accomplished using heterogeneous catalysts. Palladium on charcoal (Pd/C) is a highly effective catalyst for this transformation. nih.gov Raney Nickel (Ra-Ni) is another widely used catalyst, sometimes in the presence of a hydrogen source like hydrazine (B178648) hydrate, which can be more efficient under certain conditions. nih.gov
Reduction of Carboxamides: Pyridinecarboxamides can also be reduced to the corresponding aminomethyl derivatives. While catalytic hydrogenation can be used, stronger reducing agents are often required. For example, samarium diiodide (SmI₂) has been used for the reduction of pyridinecarboxamides, although this can sometimes lead to the formation of methylpyridines as byproducts. clockss.org
These reduction steps are crucial for the successful synthesis of aminomethyl-pyridines and are often the final key step in the sequence. nih.gov
| Precursor Functional Group | Reagent/Catalyst | Product Functional Group | Reference |
| Carbonitrile (-CN) | H₂, Pd/C | Aminomethyl (-CH₂NH₂) | nih.gov |
| Carbonitrile (-CN) | Raney Nickel, Hydrazine Hydrate | Aminomethyl (-CH₂NH₂) | nih.gov |
| Carboxamide (-CONH₂) | Samarium Diiodide (SmI₂) | Aminomethyl (-CH₂NH₂) or Methyl (-CH₃) | clockss.org |
C3-Selective Umpolung Approaches
The inherent electronic nature of the pyridine ring typically directs nucleophilic attack to the C2, C4, and C6 positions, making direct C3-functionalization a significant challenge. researchgate.net Umpolung, or reactivity reversal, provides a powerful strategy to overcome this limitation by inverting the polarity of a functional group, thereby enabling nucleophilic-type substitutions at traditionally electrophilic positions.
A notable umpolung strategy for the synthesis of 3-(aminomethyl)pyridine derivatives involves the activation of the pyridine ring through N-amidation. rsc.org This approach utilizes a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N-N bond. rsc.orgconsensus.app The key to this C3-selectivity is the formation of a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate in situ. This intermediate undergoes a Mannich-type C-C bond formation, effectively achieving a formal C-H activation at the C3 position. rsc.org This traceless method provides rapid access to the desired 3-substituted pyridine core. consensus.app
Another concept involving reactivity reversal has been observed in a multi-step reaction for forming pyridin-4-ol derivatives. chim.it In this sequence, protonation of an intermediate leads to an umpolung of the reactivity of an alkoxyallene subunit, allowing its central carbon to react with a nucleophile. chim.it Although this specific pathway leads to a different substitution pattern, the principle highlights the utility of umpolung in complex pyridine synthesis.
Table 1: Overview of C3-Selective Umpolung Strategy
| Step | Description | Key Intermediate | Purpose |
|---|---|---|---|
| 1. N-Amidation | Activation of the pyridine ring by forming a 1-amidopyridin-1-ium salt. | 1-amidopyridin-1-ium salt | Reverses the normal reactivity of the pyridine ring. |
| 2. Reaction with Aminal | One-pot reaction with an aminal to introduce the aminomethyl precursor. | 1-amido-2-dialkylamino-1,2-dihydropyridine | Facilitates C-C bond formation at the C3 position. |
Mannich Condensation Reactions
The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org It typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. mdpi.com The reaction proceeds through the formation of an electrophilic iminium ion (Schiff base), which then reacts with the enol form of the active hydrogen compound. wikipedia.org
While pyridines are generally resistant to electrophilic substitution due to their electron-deficient nature, the Mannich reaction has been successfully employed to synthesize certain pyridine-based ligands. acs.org This approach often circumvents the need for complex protection-deprotection steps. acs.org For instance, a double Mannich reaction has been used to create a 12-membered pyridine-containing macrocycle, demonstrating its utility in complex cyclization reactions. acs.orgresearchgate.net
In the context of synthesizing this compound, a modified Mannich reaction could be envisioned. The pyridin-4-ol tautomer, pyridin-4(1H)-one, possesses active hydrogens at the C3 and C5 positions, making them potential sites for electrophilic attack by an iminium ion generated from formaldehyde (B43269) and an amine. The challenge lies in controlling the regioselectivity and overcoming the inherent low reactivity of the pyridine ring. The use of more reactive pre-formed electrophiles or catalyzed conditions could potentially facilitate this transformation.
Table 2: Components of a Hypothetical Mannich Reaction for this compound
| Component | Role | Example Compound |
|---|---|---|
| Active Hydrogen Compound | Nucleophile | Pyridin-4-ol (pyridin-4(1H)-one tautomer) |
| Aldehyde | Forms iminium ion | Formaldehyde |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is essential for developing sustainable synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov For the synthesis of this compound, several green strategies can be implemented.
Multicomponent Reactions (MCRs): As discussed, the Mannich reaction is a type of MCR. Such reactions are inherently atom-economical as they combine three or more reactants in a single pot to form the product, which incorporates most or all of the starting materials. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.gov This technique has been successfully used in the green synthesis of various pyridine derivatives. nih.gov
Solvent Selection and Solvent-Free Conditions: The choice of solvent is critical. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. unibo.it Whenever feasible, performing reactions under solvent-free conditions, for example, using ball milling, can drastically reduce waste and simplify product purification. rasayanjournal.co.in
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. They offer an alternative to stoichiometric reagents, reducing waste and improving efficiency. rasayanjournal.co.in
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Parameter | Conventional Method | Green Method | Advantage of Green Method |
|---|---|---|---|
| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov | Increased throughput, energy savings |
| Solvents | Often chlorinated or other hazardous solvents | Water, ethanol, ionic liquids, or solvent-free rasayanjournal.co.in | Reduced environmental impact and toxicity |
| Yield | Variable | Often higher yields nih.gov | Improved efficiency, less waste |
| Workup | Often requires extraction and extensive purification | Simpler workup, direct crystallization rasayanjournal.co.in | Reduced solvent use and waste generation |
| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication rasayanjournal.co.in | More efficient energy transfer, lower consumption |
Purification and Isolation Strategies for Complex Pyridine Derivatives
Chromatography: Column chromatography over silica (B1680970) gel or alumina (B75360) is a standard method for purifying pyridine derivatives. nih.gov For aminopyridines, ion-exchange chromatography can be a highly effective technique. Cation-exchange columns, for instance, can efficiently separate aminopyridine derivatives from unreacted starting materials or byproducts. nih.gov
Crystallization: If the synthesized compound is a stable solid, crystallization is an excellent method for obtaining high-purity material. This may involve recrystallization from a suitable solvent or solvent mixture. nih.gov The formation of a salt, such as a hydrochloride salt, can often improve the crystalline nature of the compound, facilitating its purification.
Distillation: For non-ionic or thermally stable liquid pyridine derivatives, distillation can be employed. A patented method for purifying pyridine and its derivatives involves reacting the crude product with an alkali metal compound followed by distillation to remove impurities. google.com
Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. By carefully adjusting the pH of an aqueous solution, the compound can be selectively extracted into an organic solvent or precipitated from the aqueous phase, separating it from non-ionizable impurities.
Table 4: Common Purification Techniques for Pyridine Derivatives
| Technique | Principle | Application for this compound |
|---|---|---|
| Silica Gel Chromatography | Adsorption based on polarity. | Separation from less polar impurities. Eluent choice is critical due to the compound's high polarity. |
| Cation-Exchange Chromatography | Separation based on charge. | Highly effective for separating the basic target compound from neutral or acidic impurities. nih.gov |
| Crystallization/Recrystallization | Differential solubility at varying temperatures. | Can provide very high purity material, especially after conversion to a salt (e.g., hydrochloride). |
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. | Useful for removing non-ionizable impurities by selectively moving the target compound between phases. |
Mechanistic Insights into the Reactivity Profiles and Transformative Pathways of 3 Aminomethyl Pyridin 4 Ol
Chemical Transformations at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of 3-(aminomethyl)pyridin-4-ol is a key site for electrophilic attack. This reactivity is characteristic of pyridine and its derivatives, which can undergo N-alkylation, N-oxidation, and quaternization reactions.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxide exhibits altered electronic properties, influencing the reactivity of the entire molecule. For instance, N-oxidation increases the electron-withdrawing nature of the pyridine ring, which can affect the acidity of the 4-hydroxyl group and the nucleophilicity of the aminomethyl side chain. Studies on various 3-substituted pyridines have shown that they can be converted to their N-oxides, and this metabolic N-oxidation has been observed in various animal species. nih.govnih.gov
N-Alkylation and Quaternization: The lone pair of electrons on the pyridine nitrogen allows for reactions with alkylating agents to form N-alkylpyridinium salts. This process, known as quaternization, permanently introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties. The reactivity towards alkylation is influenced by the steric and electronic nature of the substituents on the pyridine ring.
Reactivity of the 4-Hydroxyl Group
The 4-hydroxyl group of this compound exhibits dual reactivity, acting as both a nucleophile and a potential leaving group after activation. This functionality is pivotal for introducing a variety of substituents at the 4-position of the pyridine ring.
O-Functionalization and Protecting Group Strategies
The oxygen atom of the 4-hydroxyl group is nucleophilic and can react with various electrophiles. This allows for O-functionalization, including etherification and esterification.
Etherification and Esterification: O-alkylation to form ethers and O-acylation to form esters are common transformations. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity. For instance, O-acylation can be achieved using acetic anhydride (B1165640) in the presence of pyridine. nih.gov The choice of reagents and reaction conditions can be tailored to achieve specific functionalizations. Copper-catalyzed N- and O-arylation has been successfully applied to 3- and 4-hydroxypyridines, demonstrating a method for forming aryl ethers. acs.org
Protecting Group Strategies: Due to its reactivity, the 4-hydroxyl group often needs to be protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for hydroxyl functionalities, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or benzyl (B1604629) ethers, can be employed. The selection of an appropriate protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.
Aromatic Nucleophilic Substitution at the Pyridin-4-ol Position
The 4-hydroxyl group can be converted into a good leaving group, facilitating aromatic nucleophilic substitution (SNAr) reactions. This is a powerful strategy for introducing a wide array of nucleophiles at the C-4 position.
Conversion to a Halide: A common approach is the conversion of the hydroxyl group into a halide, typically a chloride, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netgoogle.com The resulting 4-chloropyridine (B1293800) derivative is highly susceptible to nucleophilic attack. researchgate.net The stability of the intermediate Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom, drives the reaction. stackexchange.comyoutube.com
Nucleophilic Displacement: Once the 4-position is activated with a suitable leaving group, a variety of nucleophiles can be introduced. These include amines, alkoxides, and thiolates. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates these substitutions. stackexchange.comstackexchange.com For example, 4-chloropyridine-3-sulfonamide (B47618) hydrochloride reacts with m-toluidine (B57737) to form 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. chemicalbook.com The rate and success of these SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.netsci-hub.se
| Reaction Type | Reagent/Condition | Product Type | Key Feature |
|---|---|---|---|
| O-Acylation | Acetic Anhydride/Pyridine | 4-Acyloxy-pyridine | Protection or functionalization of the hydroxyl group. nih.gov |
| O-Arylation | Aryl Halide, Cu-catalyst | 4-Aryloxy-pyridine | Formation of a C-O bond with an aromatic ring. acs.org |
| Conversion to Halide | POCl₃ or PCl₅ | 4-Halopyridine | Activation for SNAr reactions. researchgate.netgoogle.com |
| Nucleophilic Substitution | Amine (e.g., m-toluidine) | 4-Aminopyridine derivative | Introduction of nitrogen-based nucleophiles. chemicalbook.com |
Reactions Involving the 3-Aminomethyl Side Chain
The primary amine of the 3-aminomethyl group is a potent nucleophile and provides a versatile handle for a wide range of derivatizations.
Amine Nucleophilicity and Electrophilic Reactivity
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it highly nucleophilic. This nucleophilicity is influenced by electronic effects from the pyridine ring. masterorganicchemistry.com It readily reacts with a variety of electrophiles.
Acylation and Alkylation: The amine can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. guidechem.comfishersci.co.uk It can also be alkylated with alkyl halides. These reactions are fundamental for building more complex molecular architectures. The nucleophilicity of the amine can be modulated by the reaction conditions, such as pH. guidechem.com
Derivatization Strategies via the Aminomethyl Group
The aminomethyl group is a key site for introducing diverse functionalities and for constructing larger molecules.
Amide and Sulfonamide Formation: The formation of amides and sulfonamides are two of the most common derivatization strategies. Amide synthesis can be achieved through various methods, including the use of coupling reagents or by converting a carboxylic acid to a more reactive species. organic-chemistry.org Sulfonamides can be prepared by reacting the amine with sulfonyl chlorides, often in the presence of a base. nih.govorganic-chemistry.orgnih.gov These functional groups are prevalent in medicinal chemistry due to their chemical stability and ability to participate in hydrogen bonding.
Reductive Amination: The aminomethyl group can, in principle, participate in reductive amination reactions with aldehydes or ketones, although this is more common in the reverse direction (forming an amine from an aldehyde/ketone). However, derivatization of the primary amine via reductive amination with a carbonyl compound would lead to secondary or tertiary amines. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ. youtube.com
| Derivatization Strategy | Electrophile | Functional Group Formed | Significance |
|---|---|---|---|
| Acylation | Acyl chloride, Anhydride, Carboxylic acid | Amide | Common in medicinal chemistry, stable linkage. guidechem.comfishersci.co.uk |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Bioisostere for amides, important in drug design. nih.govorganic-chemistry.org |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Increases substitution on the nitrogen atom. |
| Reductive Amination | Aldehyde or Ketone | Secondary/Tertiary Amine | Forms C-N bonds via an imine intermediate. youtube.com |
Acid-Base Equilibria, Tautomerism, and Protonation States of this compound
The chemical behavior of this compound is intricately governed by its acid-base properties, the potential for tautomerism, and the resulting protonation states at varying pH levels. These characteristics are fundamental to understanding its reactivity, solubility, and interactions in a biological context. The molecule possesses three ionizable functional groups: the aminomethyl group, the pyridine ring nitrogen, and the 4-hydroxyl group.
The protonation states of this compound as a function of pH are depicted below:
Strongly Acidic Conditions (pH < ~2): All three functional groups will be protonated, resulting in a dicationic species.
Moderately Acidic to Neutral Conditions (pH ~2 to ~7): The aminomethyl group will remain protonated, while the pyridine ring will exist in equilibrium between its protonated and neutral forms. The 4-hydroxyl group will be predominantly in its neutral form.
Slightly Alkaline Conditions (pH ~7 to ~10): The aminomethyl group will be in equilibrium between its protonated and neutral forms, the pyridine ring will be in its neutral state, and the 4-hydroxyl group will remain protonated.
Strongly Alkaline Conditions (pH > ~10): All three functional groups will be in their deprotonated, neutral forms.
A significant aspect of the chemistry of this compound is the keto-enol tautomerism involving the 4-hydroxyl group and the pyridine ring. The compound can exist in equilibrium between the 4-hydroxypyridine (B47283) form and the 4-pyridone form. chemtube3d.com In the gas phase and in nonpolar solvents, the hydroxy tautomer (4-hydroxypyridine) is generally favored. stackexchange.comstackexchange.com However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the pyridone tautomer. stackexchange.comstackexchange.com This preference for the pyridone form is attributed to its greater polarity and the ability to form strong intermolecular hydrogen bonds. chemtube3d.comstackexchange.com The pyridone tautomer also benefits from a resonance structure that imparts aromatic character, with a charge-separated form where the negative charge resides on the electronegative oxygen atom and the positive charge is delocalized within the ring. stackexchange.com
The tautomeric equilibrium has a profound impact on the electronic properties and reactivity of the molecule. The 4-pyridone tautomer possesses a polarized carbonyl group, making the carbon atom susceptible to nucleophilic attack and the oxygen atom a hydrogen bond acceptor. The delocalization of the nitrogen lone pair into the ring in the pyridone form reduces the basicity of the ring nitrogen compared to a typical pyridine.
| Functional Group | Predicted pKa Value | Dominant Form at pH 7 |
|---|---|---|
| Aminomethyl Group (-CH₂NH₃⁺) | ~9-10 | Protonated (-CH₂NH₃⁺) |
| Pyridinium (B92312) Ion (Ring N-H⁺) | ~5.04 | Neutral (Ring N) |
| 4-Hydroxyl Group (-OH) | >11 (as pyridone N-H) | Neutral (=O) |
Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of multiple hydrogen bond donors (the aminomethyl group and the ring N-H in the pyridone tautomer) and acceptors (the ring nitrogen and the carbonyl oxygen in the pyridone tautomer) allows this compound to participate in extensive hydrogen bonding networks. These non-covalent interactions are crucial in determining the physical properties, crystal structure, and biological activity of the compound.
In the favored 4-pyridone tautomer, strong intermolecular hydrogen bonds are formed between the N-H of one molecule and the C=O of another, leading to the formation of dimers or extended chains. nih.gov This type of hydrogen bonding is a key factor in the stabilization of the pyridone form in the solid state and in polar solvents. chemtube3d.comstackexchange.com The aminomethyl group, with its two hydrogen atoms, can also act as a hydrogen bond donor to the carbonyl oxygen or the ring nitrogen of neighboring molecules.
Intramolecular hydrogen bonding is also possible in this compound. A hydrogen bond could form between the aminomethyl group and the adjacent carbonyl oxygen of the 4-pyridone tautomer. This would result in the formation of a six-membered ring, which is generally a stable conformation. The existence and strength of such an intramolecular hydrogen bond would depend on the specific conformation of the aminomethyl side chain.
The extensive hydrogen bonding capabilities of this compound contribute to its predicted higher melting point and boiling point compared to non-hydrogen bonding analogues. Furthermore, these interactions are critical for its solubility in polar solvents like water, where the molecule can act as both a hydrogen bond donor and acceptor with the solvent molecules. The specific arrangement of these hydrogen bonds in the solid state would be best elucidated by X-ray crystallography, although such data for this specific compound is not currently available. nih.gov The study of hydrogen bonding in similar pyridone structures has shown that these interactions can lead to complex and sometimes unexpected crystal packing arrangements. nih.gov
| Interaction Type | Donor | Acceptor | Potential Network Motif |
|---|---|---|---|
| Intermolecular | Ring N-H | Carbonyl O | Dimers, Chains |
| Intermolecular | Aminomethyl N-H | Carbonyl O | Cross-linking between chains |
| Intermolecular | Aminomethyl N-H | Ring N (of another molecule) | Complex 3D networks |
| Intramolecular | Aminomethyl N-H | Carbonyl O | Formation of a 6-membered ring |
Computational Chemistry and Quantum Mechanical Approaches to Investigate the Electronic Structure and Reactivity of 3 Aminomethyl Pyridin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. niscpr.res.in This approach is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules like 3-(aminomethyl)pyridin-4-ol. researchgate.net DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), can reliably predict a range of molecular properties. niscpr.res.inresearchgate.net
The first step in a computational study is typically geometry optimization. scirp.org This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like this compound, which has a rotatable aminomethyl group, this involves exploring different possible conformations to identify the most stable structure. nih.gov By systematically rotating the dihedral angles and calculating the total energy of each conformation, a potential energy surface can be mapped to locate the global minimum. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The spatial distribution of these orbitals indicates the likely regions of a molecule involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. wikipedia.org DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap for various pyridine (B92270) derivatives. niscpr.res.inresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).
These maps are used to predict sites for electrophilic and nucleophilic attacks. Regions with negative potential are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations of this compound in Solution
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, particularly in a solution. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (like GAFF) to describe the interatomic potentials. nih.govirbbarcelona.org
Simulating this compound in a solvent like water would reveal how the molecule interacts with its environment. These simulations can provide information on solvation effects, conformational changes in solution, and the formation of intermolecular hydrogen bonds between the solute and solvent molecules. This approach is essential for understanding the behavior of the compound in a biological or chemical system, bridging the gap between the isolated molecule in a vacuum (as often calculated in DFT) and its state in a realistic environment. nih.gov
Prediction of Spectroscopic Parameters from Quantum Chemical Methods
Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. niscpr.res.in The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations. The resulting theoretical IR spectrum, showing the frequencies and intensities of vibrational modes (e.g., N-H, O-H, C-N stretching and bending), can be a powerful tool for structural elucidation. scirp.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Theoretical chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and provide valuable support for the assignment of experimental NMR spectra.
UV-Visible Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). researchgate.netrsc.org These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, helping to interpret the experimental absorption spectrum. The effect of different solvents on these transitions can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (Note: This table illustrates the typical comparison performed in computational studies.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3450 | 3430 | O-H Stretch |
| ν2 | 3350 | 3335 | N-H Asymmetric Stretch |
| ν3 | 3280 | 3265 | N-H Symmetric Stretch |
| ν4 | 1640 | 1635 | C=C Ring Stretch |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, theoretical methods can be used to elucidate potential reaction pathways, for example, in its synthesis or degradation. This involves mapping the potential energy surface of the reaction.
The process begins by optimizing the geometries of the reactants and products. Then, the transition state (TS)—the highest energy point along the reaction coordinate—is located. Transition state theory calculations provide the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a critical factor in determining the reaction rate. By identifying the transition state structures and calculating the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. This provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.
Molecular Docking and Protein-Ligand Interaction Predictions (Computational Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. hilarispublisher.comkavrakilab.orghilarispublisher.com This method is instrumental in forecasting the binding affinity and interaction patterns between a ligand and the active site of a protein. nih.gov While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, its potential interactions can be predicted based on its distinct structural motifs and by drawing comparisons with analogous compounds.
The structure of this compound features three key functional groups that dictate its binding capabilities: the pyridine ring, a hydroxyl group, and an aminomethyl group. Each of these components can engage in various non-covalent interactions that are crucial for molecular recognition at a protein's active site. hilarispublisher.com
Predicted Interaction Profile
The binding behavior of this compound can be dissected by analyzing the potential contributions of its functional groups:
Aminomethyl Group (-CH₂NH₂): The primary amine is a potent hydrogen bond donor. nih.govnih.gov Studies on similar aminomethyl-pyridine derivatives have shown that this group is often critical for inhibitory activity, forming key hydrogen bonds with negatively charged or polar amino acid residues such as glutamate, aspartate, or serine in a protein's binding pocket. nih.gov The positive charge of the amine group at physiological pH can also engage in electrostatic interactions or salt bridges with acidic residues. researchgate.net
Hydroxyl Group (-OH): As both a hydrogen bond donor and acceptor, the hydroxyl group adds versatility to the molecule's binding profile. researchgate.netnih.gov It can interact with a wide range of amino acid side chains, including histidine, threonine, and tyrosine, as well as the polypeptide backbone.
Pyridine Ring: The aromatic pyridine ring can participate in several types of interactions. It can form π-π stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.netrsc.orgresearchgate.netnih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. researchgate.netnih.govacs.org
The table below summarizes the predicted interactions for each functional group of this compound.
| Functional Group | Potential Interaction Type | Likely Interacting Amino Acid Residues |
|---|---|---|
| Aminomethyl Group | Hydrogen Bond Donor, Electrostatic/Salt Bridge | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydroxyl Group | Hydrogen Bond Donor & Acceptor | His, Ser, Thr, Tyr, Asp, Glu, Asn, Gln |
| Pyridine Ring | π-π Stacking, Hydrogen Bond Acceptor (Ring Nitrogen) | Phe, Tyr, Trp, His |
Hypothetical Docking Scenario
To illustrate its potential as a ligand, a hypothetical docking of this compound into the active site of a serine protease, such as Dipeptidyl Peptidase-4 (DPP-4), can be considered. This choice is informed by studies on similar aminomethyl-pyridine inhibitors of this enzyme class. nih.gov In such a scenario, the aminomethyl group would be predicted to form strong hydrogen bonds with key acidic residues in the S2 subsite, while the pyridinol core could be oriented to interact with aromatic residues via π-π stacking.
The following table presents a set of plausible, representative data for such a docking simulation.
| Parameter | Predicted Value/Interaction |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 to -9.0 |
| Key Hydrogen Bonds | Aminomethyl with Glu205, Glu206; Hydroxyl with Tyr662 |
| π-π Stacking Interaction | Pyridine ring with Tyr662, Phe357 |
| Other Electrostatic Interactions | Protonated amine with Asp708 |
These computational predictions suggest that this compound possesses the necessary structural features to act as a potent and specific ligand for protein targets with well-defined polar and aromatic pockets. The precise arrangement and interplay of hydrogen bonds, electrostatic interactions, and π-π stacking would collectively contribute to a strong binding affinity. nih.gov Further in silico and experimental studies would be required to validate these predictions and fully characterize the molecule's interaction with specific biological targets.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Elucidating the Molecular Architecture and Dynamic Behavior of 3 Aminomethyl Pyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
In the ¹H NMR spectrum of 3-(aminomethyl)pyridin-4-ol, distinct signals are expected for the protons of the pyridine (B92270) ring, the methylene (B1212753) group, the amino group, and the hydroxyl group. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct signals are anticipated for the protons at positions 2, 5, and 6. The methylene protons of the aminomethyl group would likely produce a singlet or a finely split multiplet in the range of δ 3.5-4.5 ppm. The protons of the primary amine and the hydroxyl group are exchangeable and may appear as broad singlets.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon bearing the hydroxyl group (C4) would be significantly deshielded. The methylene carbon of the aminomethyl group would likely appear around δ 40-50 ppm.
Coupling constants (J-values) in the ¹H NMR spectrum reveal the connectivity between adjacent protons. For instance, the coupling between the pyridine ring protons can help to definitively assign their positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2 | 8.0 - 8.2 | d | J(H2,H6) ≈ 0.5-1.0 |
| H5 | 7.0 - 7.2 | d | J(H5,H6) ≈ 5.0-6.0 |
| H6 | 7.8 - 8.0 | dd | J(H5,H6) ≈ 5.0-6.0, J(H2,H6) ≈ 0.5-1.0 |
| CH₂ | 3.8 - 4.2 | s | - |
| NH₂ | 2.0 - 3.5 | br s | - |
| OH | 9.0 - 11.0 | br s | - |
Note: Predicted values are based on analogous pyridine derivatives. Solvent effects can significantly alter chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 145 - 150 |
| C3 | 130 - 135 |
| C4 | 155 - 160 |
| C5 | 115 - 120 |
| C6 | 140 - 145 |
| CH₂ | 40 - 45 |
Note: Predicted values based on known substituent effects on the pyridine ring.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H5 and H6), confirming their adjacency.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would link the signals of H2, H5, H6, and the methylene protons to their respective carbon atoms (C2, C5, C6, and the methylene carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOESY spectrum could show spatial proximity between the methylene protons and the H2 or H5 protons on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its key functional groups.
O-H Stretching: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.
N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. These bands are typically of medium intensity.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
O-H Bending: The in-plane bending vibration of the O-H group is expected around 1350-1450 cm⁻¹.
N-H Bending: The scissoring vibration of the NH₂ group usually appears as a medium to strong band in the 1580-1650 cm⁻¹ region, potentially overlapping with ring stretching modes.
C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group is anticipated in the 1200-1300 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| C=C, C=N (Ring) | Stretching | 1400 - 1650 | Medium to Strong |
| N-H | Bending (Scissoring) | 1580 - 1650 | Medium |
Analysis of Hydrogen Bonding Effects on Vibrational Modes
Hydrogen bonding significantly influences vibrational frequencies. mst.edu In this compound, both intermolecular and potentially intramolecular hydrogen bonds can occur, involving the hydroxyl group, the amino group, and the pyridine ring nitrogen. The presence of strong hydrogen bonding is typically evidenced by the significant broadening and red-shifting (shift to lower frequency) of the O-H and N-H stretching bands in the IR spectrum. ias.ac.inresearchgate.net Conversely, the corresponding bending vibrations may be blue-shifted (shifted to higher frequency). The extent of these shifts can provide qualitative information about the strength of the hydrogen-bonding interactions within the molecular system. mst.eduresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nist.gov The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted pyridine ring system. Pyridine itself exhibits transitions, and the presence of the electron-donating amino and hydroxyl groups will influence the position and intensity of these absorption bands. researchgate.net Typically, aromatic systems like pyridine display π → π* transitions, which are strong, and n → π* transitions, which are weaker. researchgate.net
The presence of the hydroxyl and aminomethyl groups, which can act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted pyridine. The exact position of the absorption maxima (λ_max) can be sensitive to the pH of the solution, as protonation or deprotonation of the pyridine nitrogen, the amino group, or the hydroxyl group will alter the electronic structure of the chromophore.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent Effects |
|---|---|---|
| π → π* | 270 - 290 | Polar solvents may cause shifts. |
| n → π* | 310 - 340 | May be blue-shifted in polar, protic solvents. |
Note: Predicted values are based on data for similar substituted pyridines. nist.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound (C₆H₈N₂O), the monoisotopic mass is calculated to be 124.0637 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.0709 |
| [M+Na]⁺ | 147.0529 |
| [M-H]⁻ | 123.0564 |
| [M+NH₄]⁺ | 142.0975 |
| [M+K]⁺ | 163.0268 |
| [M+H-H₂O]⁺ | 107.0609 |
Fragmentation Pathway Analysis:
The fragmentation of pyridin-4-one derivatives under electron impact typically involves characteristic losses of small neutral molecules such as CO, H₂O, and CH₂O. researchgate.net The fragmentation of the pyridine ring itself can also occur, particularly with higher energy ionization methods. For instance, studies on methylpyridine derivatives have shown that fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring is a likely fragmentation pathway following N 1s excitation and ionization. nih.gov
For this compound, the fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavages related to the substituents. Common fragmentation pathways would include:
Loss of the aminomethyl group (•CH₂NH₂): This would result in a fragment ion corresponding to the pyridin-4-ol radical cation.
Alpha-cleavage: Fission of the C-C bond between the pyridine ring and the aminomethyl group is a probable event.
Ring cleavage: Subsequent fragmentation of the pyridine ring could lead to the formation of smaller charged fragments.
A detailed analysis would require experimental data from techniques like tandem mass spectrometry (MS/MS) to isolate specific parent ions and characterize their daughter ions, thereby mapping the complete fragmentation cascade.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. However, the structural analysis of related substituted pyridine and pyridin-4-ol derivatives provides a basis for understanding the expected molecular geometry. chim.itresearchgate.net
For a successful X-ray crystallographic analysis, a high-quality single crystal of this compound would be required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the atomic positions can be determined.
A hypothetical crystallographic study of this compound would be expected to provide the data outlined in Table 2. This data would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which play a significant role in the solid-state packing and physical properties of the compound. The tautomeric form present in the solid state (pyridin-4-ol versus pyridin-4-one) would also be unambiguously determined.
| Crystallographic Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell. |
| Density (calculated) | g/cm³ |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-C). |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. |
| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds. |
The determination of the crystal structure would provide a definitive model of the molecular architecture of this compound in the solid state.
Coordination Chemistry of 3 Aminomethyl Pyridin 4 Ol As a Polydentate Ligand: Metal Complex Formation and Applications
Design Principles for Metal Complexes Incorporating 3-(aminomethyl)pyridin-4-ol
The design of metal complexes with this compound is guided by the ligand's inherent structural features, which allow for its function as a versatile polydentate ligand. The key design principles revolve around the chelation capabilities of the ligand and the predictable coordination geometries of the chosen metal centers.
The choice of the metal ion is another critical factor in the design of these complexes. Transition metals, with their variable oxidation states and coordination numbers, offer a wide range of possibilities for creating complexes with specific geometries and electronic properties. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide in predicting the preference of a particular metal ion for the different donor atoms of the ligand. For instance, harder metal ions may show a preference for the oxygen donor of the hydroxyl group, while softer metal ions may favor coordination with the nitrogen donors.
Furthermore, the steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine (B92270) ring or the aminomethyl group. This allows for the systematic modification of the ligand's coordination behavior and the properties of the resulting metal complexes. For example, the introduction of bulky substituents can influence the stoichiometry and stereochemistry of the final complex.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes incorporating this compound can be achieved through various established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the solubility of the reactants and the crystallinity of the resulting complex.
Typically, an alcoholic solution of the ligand is mixed with an aqueous or alcoholic solution of the metal salt, such as a chloride, nitrate, or acetate salt of the desired transition metal (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). The reaction mixture is often stirred at room temperature or gently heated to facilitate the complex formation. The resulting solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
The characterization of the newly synthesized complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Determination of Stoichiometry and Coordination Modes
The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, can be determined using elemental analysis (CHN analysis). This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the calculated values for the proposed formula of the complex.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination modes of the this compound ligand. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational frequencies of the functional groups can be observed. For instance, a shift in the stretching frequency of the C=N bond in the pyridine ring to a higher or lower wavenumber upon complexation indicates the coordination of the pyridine nitrogen to the metal center. Similarly, changes in the vibrational bands associated with the N-H and O-H groups provide evidence for the involvement of the aminomethyl and hydroxyl groups in coordination.
The following table summarizes the expected coordination behavior of this compound with various transition metals, based on studies of similar aminopyridine ligands.
| Metal Ion | Expected Coordination Number | Likely Geometry | Potential Coordination Sites |
| Mn(II) | 6 | Octahedral | Pyridine-N, Aminomethyl-N, Hydroxyl-O |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Pyridine-N, Aminomethyl-N |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Pyridine-N, Aminomethyl-N |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Pyridine-N, Aminomethyl-N |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Pyridine-N, Aminomethyl-N, Hydroxyl-O |
Investigation of Complex Stability and Thermodynamic Parameters
The stability of the metal complexes in solution is a crucial parameter that influences their potential applications. The stability of the complexes formed between this compound and transition metal ions can be investigated using techniques such as potentiometric titrations or spectrophotometry. These methods allow for the determination of the stability constants (log β) of the complexes, which provide a quantitative measure of their stability.
Catalytic Applications of this compound Metal Complexes
Metal complexes of aminopyridine derivatives have demonstrated significant potential as catalysts in a variety of organic transformations. ekb.eg The incorporation of this compound as a ligand in metal complexes is expected to yield catalysts with unique activities and selectivities, stemming from the specific electronic and steric environment provided by the ligand.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and the reactants are in the same phase, which often leads to high activity and selectivity under mild reaction conditions. Metal complexes of this compound are well-suited for applications in homogeneous catalysis due to their potential solubility in common organic solvents.
One potential area of application is in oxidation reactions. For instance, copper complexes of aminopyridine ligands have been shown to catalyze the oxidation of various organic substrates. The this compound ligand could be used to create copper complexes that mimic the active sites of certain metalloenzymes involved in oxidation processes.
Another promising application is in carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling reactions. Palladium complexes are widely used as catalysts for these transformations, and the use of this compound as a ligand could lead to the development of highly efficient and recyclable palladium catalysts. The polydentate nature of the ligand can help to stabilize the palladium center and prevent its aggregation into inactive nanoparticles.
The following table provides a hypothetical overview of potential homogeneous catalytic applications for this compound metal complexes based on known reactivities of similar complexes.
| Metal | Catalytic Reaction | Substrate | Product |
| Copper(II) | Aerobic Oxidation | Alcohols | Aldehydes/Ketones |
| Palladium(II) | Suzuki Coupling | Aryl halides, Boronic acids | Biaryls |
| Ruthenium(II) | Transfer Hydrogenation | Ketones | Alcohols |
| Cobalt(II) | Hydroformylation | Alkenes | Aldehydes |
Heterogeneous Catalysis and Supported Catalysts
While homogeneous catalysts offer many advantages, their separation from the reaction products can be challenging. To overcome this limitation, the metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Various materials can be used as supports, including inorganic oxides (e.g., silica (B1680970), alumina), polymers, and carbon-based materials. The this compound ligand can be functionalized with a reactive group that allows for its covalent attachment to the support surface. Alternatively, the pre-formed metal complex can be physically adsorbed or entrapped within the pores of the support material.
These supported catalysts could find applications in a wide range of industrial processes, including fine chemical synthesis, pharmaceuticals, and environmental remediation. For example, a supported palladium complex of this compound could be used in a continuous flow reactor for Suzuki coupling reactions, allowing for efficient and sustainable production of biaryl compounds. Furthermore, the catalytic activity of a nickel complex of this compound has been tested for the removal of organic dyes from wastewater, demonstrating its potential for environmental applications. ekb.eg
Bioinorganic Chemistry Aspects: Mechanistic Studies of Metal-Ligand Interactions in Mimetic Systems
The structure of this compound, featuring a pyridine ring, an aminomethyl group, and a hydroxyl group, presents multiple potential coordination sites. This arrangement is analogous to derivatives of pyridoxine (Vitamin B6), which have been studied for their ability to form metal complexes. Research on pyridoxine and pyridoxamine has shown that chelation can occur through the phenolate oxygen and the adjacent functional groups, such as the amino or hydroxyl moieties. scholaris.ca These interactions are crucial in understanding the role of metal ions in biological systems and in the design of biomimetic catalysts and therapeutic agents.
Mechanistic studies of related pyridine-based ligands in mimetic systems often reveal insights into enzyme active sites. For instance, the coordination geometry of metal ions, such as copper(II), zinc(II), and iron(III), with N-derivatized 3-hydroxy-4-pyridiones has been investigated to understand their potential role in addressing the deleterious effects of metal ions in neurodegenerative diseases. nih.gov The study of such complexes, including their solid-state structures and behavior in solution, provides a framework for predicting how this compound might interact with biorelevant metal ions.
The aminomethyl group in this compound introduces a flexible arm that can facilitate the formation of stable five- or six-membered chelate rings with a metal center, a common feature in biologically active metal complexes. The electronic properties of the pyridine ring, influenced by the hydroxyl and aminomethyl substituents, would also play a critical role in the stability and reactivity of the resulting metal complexes.
Table 1: Potential Coordination Modes of this compound in Bioinorganic Mimetic Systems
| Coordination Site 1 | Coordination Site 2 | Metal Ion Example | Potential Biological Relevance |
| Pyridine Nitrogen | Aminomethyl Nitrogen | Cu(II), Zn(II) | Mimicking metalloenzyme active sites |
| Phenolate Oxygen | Aminomethyl Nitrogen | Fe(III), Co(II) | Modeling of oxygen-carrying proteins |
| Phenolate Oxygen | Pyridine Nitrogen | Mn(II) | Catalytic activity in redox reactions |
Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound
The multifunctional nature of this compound makes it a promising candidate for the construction of coordination polymers and MOFs. The pyridine nitrogen, aminomethyl nitrogen, and phenolate oxygen can act as connecting nodes to link metal centers into extended one-, two-, or three-dimensional networks.
The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands under hydrothermal or solvothermal conditions. The structural outcome is highly dependent on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. For example, the use of 4-hydroxypyridine-2,6-dicarboxylic acid in the synthesis of coordination polymers with Zn(II) has demonstrated the significant role of the hydroxyl group in directing the final structure. nih.gov Similarly, the aminomethyl group in this compound could introduce hydrogen bonding interactions that further stabilize the resulting framework.
The development of MOFs from pyridine-dicarboxylic acids has shown that the resulting materials can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation. While this compound lacks the carboxylic acid groups often used in MOF synthesis, its ability to bridge multiple metal centers could lead to the formation of robust frameworks. The functional groups present on the ligand could also be exploited for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.
Table 2: Predicted Structural Features of Coordination Polymers and MOFs with this compound
| Metal Ion | Potential Dimensionality | Key Structural Feature | Potential Application |
| Zn(II) | 1D Chain or 2D Layer | Helical chains due to flexible aminomethyl group | Chiral separations |
| Cu(II) | 3D Framework | Interpenetrated network | Gas sorption |
| Cd(II) | 2D Layer | Hydrogen-bonded layers | Luminescent sensing |
| Ni(II) | 1D Chain | Zigzag chains | Magnetic materials |
Biochemical and Molecular Interaction Studies of 3 Aminomethyl Pyridin 4 Ol Derivatives
Molecular Recognition and Binding Affinities with Biomolecular Targets (In Vitro Focus)
The molecular recognition capabilities of pyridin-4-ol derivatives have been explored, particularly in the context of their interaction with protein targets. While specific binding affinity data for 3-(aminomethyl)pyridin-4-ol is not extensively documented, studies on analogous 3-hydroxy-4-pyridinone derivatives offer valuable insights. For instance, certain 3-hydroxy-4-pyridinone derivatives have been designed and synthesized to interact with amyloid-beta (Aβ) protein fibrils, which are implicated in Alzheimer's disease. nih.gov
The interaction of aminopyridine derivatives with various receptors and enzymes highlights their capacity for molecular recognition. nih.gov The unique structural features of the aminopyridine ring allow for a range of biological and pharmacological effects. nih.gov
Enzymatic Modulation and Inhibition Mechanisms (Cell-Free Systems)
Derivatives of this compound, particularly those sharing the 3-hydroxypyridin-4-one core, have been investigated as inhibitors of various metalloenzymes. nih.gov Their ability to chelate metal ions in the active sites of these enzymes is a key aspect of their inhibitory mechanism. nih.gov
Kinetic studies on 3-hydroxypyridin-4-one derivatives have provided valuable data on their enzyme inhibitory potential. For example, a series of these compounds were evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov The most potent inhibitors in this series exhibited IC50 values in the low micromolar range. nih.gov
Another significant target for pyridin-4-one derivatives is tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. nih.govnih.gov Derivatives of kojic acid, which features a pyrone ring structurally similar to pyridin-4-one, have been synthesized and their tyrosinase inhibitory activity assessed. nih.govresearchgate.net Some of these derivatives have shown significantly greater potency than kojic acid itself. researchgate.net For instance, a kojic acid derivative with two pyrone rings linked by an ethylene (B1197577) bridge exhibited an IC50 value approximately eight times lower than that of kojic acid. researchgate.net
A study on 3-hydroxypyridine-4-one benzyl (B1604629) hydrazide derivatives revealed competitive inhibition of tyrosinase, with the most active compound having an IC50 of 25.29 μM. nih.gov The type of inhibition, whether competitive, non-competitive, or uncompetitive, provides insights into the inhibitor's binding mechanism. libretexts.orgucl.ac.ukjackwestin.com Competitive inhibitors typically bind to the enzyme's active site, competing with the substrate. libretexts.orgucl.ac.uk
Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridin-4-one Derivatives
| Compound | IC50 (μM) | Type of Inhibition |
|---|
Data sourced from a study on 3-hydroxypyridine-4-one benzyl hydrazide derivatives. nih.gov
Molecular docking studies have been employed to understand the interactions between 3-hydroxypyridin-4-one derivatives and the active sites of enzymes like tyrosinase. nih.gov These studies suggest that the inhibitors bind within the enzyme's active site, often interacting with key amino acid residues and the metal ions essential for catalysis. nih.gov
For example, in the case of tyrosinase, the hydroxyl group of the 1,4-dihydroxypyridinone ring of an inhibitor was found to form hydrogen bonds with residues such as Asn81 and Cys83. nih.gov Additionally, interactions with histidine residues (His85 and His244), which are crucial for coordinating the copper ions in the active site, were observed. nih.gov T-shaped π-π stacking interactions with aromatic residues like Phe264 also contribute to the binding affinity. nih.gov These interactions effectively block the substrate from accessing the active site, leading to inhibition of the enzyme. mdpi.com
Rational Design of this compound Analogs as Biochemical Probes
The 3-hydroxypyridin-4-one scaffold has been utilized in the rational design of biochemical probes. nih.gov By incorporating fluorescent moieties, researchers have created compounds that can be used to visualize and study biological processes. nih.gov For instance, 3-hydroxy-4-pyridinone derivatives have been designed as fluorescent trackers to investigate interactions with amyloid proteins and to assess cell permeability. nih.gov
The design strategy often involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) calculations, to predict the fluorescent properties of the designed molecules. nih.gov This approach allows for the targeted synthesis of probes with desired characteristics. The versatility of the pyridine (B92270) scaffold allows for the introduction of various functional groups to fine-tune the probe's properties, such as its binding specificity and fluorescent signal. nih.gov
Mechanistic Investigations of Molecular Interactions (Excluding Cellular or Organismal Effects)
Mechanistic studies in cell-free systems have shed light on the molecular interactions of aminopyridine and pyridin-4-one derivatives. A key mechanism of action for many 3-hydroxypyridin-4-one derivatives as enzyme inhibitors is their ability to chelate the metal ions in the enzyme's active site. nih.gov For metalloenzymes like tyrosinase (copper-containing) and catechol-O-methyltransferase, this chelation is a critical step in the inhibition process. nih.govnih.govnih.gov
The binding of these inhibitors to the enzyme can be reversible, and the nature of this binding (competitive, non-competitive, etc.) can be determined through kinetic analysis. libretexts.orgucl.ac.uk Molecular modeling and docking studies provide a more detailed picture of the interactions at the atomic level, revealing specific hydrogen bonds, hydrophobic interactions, and coordination with metal ions that stabilize the enzyme-inhibitor complex. nih.govnih.gov For instance, the interaction of 2-aminopyridine (B139424) derivatives with c-Met kinase has been studied using 3D-QSAR, molecular docking, and molecular dynamics simulations, which highlighted the importance of electrostatic and hydrogen bond interactions with key residues like Tyr1230 and Arg1208. nih.govnih.gov
Potential as Scaffolds for Chemical Biology Tool Development
The pyridine and pyridin-4-one scaffolds are considered "privileged structures" in medicinal chemistry and chemical biology. nih.govrsc.org This is due to their ability to interact with a wide range of biological targets and their synthetic tractability, which allows for the creation of diverse compound libraries. nih.govresearchgate.net
The this compound scaffold, combining features of both aminopyridines and pyridin-4-ones, holds significant potential for the development of chemical biology tools. This scaffold can be functionalized to create a variety of probes, inhibitors, and other molecules for studying biological systems. For example, by attaching fluorescent dyes, affinity tags, or reactive groups, derivatives of this compound could be used to:
Visualize specific enzymes or receptors in vitro.
Isolate and identify binding partners from complex biological mixtures.
Selectively inhibit specific enzymes to study their role in biochemical pathways.
The development of novel synthetic methodologies for creating pyridine-annulated purines and other complex structures from simple building blocks further expands the potential applications of these scaffolds in discovering new bioactive agents. researchgate.net The pyridazinone scaffold, which is structurally related, has also been explored for developing inhibitors of targets like fatty acid binding protein 4 (FABP4). nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Aminomethyl Pyridin 4 Ol Scaffolds
Impact of Substituent Modifications on Molecular Interactions
The biological activity of the 3-(aminomethyl)pyridin-4-ol scaffold can be significantly modulated by introducing various substituents at three key positions: the pyridine (B92270) ring, the aminomethyl side chain, and the 4-hydroxyl group.
Systematic modification of the pyridine ring is a fundamental strategy for exploring the SAR of this scaffold. The electronic and steric properties of substituents on the ring can profoundly influence the compound's interaction with biological targets.
Research on various pyridine derivatives has established general principles that are applicable to the this compound core. The introduction of specific functional groups can enhance biological activity. For instance, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.govnih.gov In contrast, the addition of halogen atoms or other bulky groups tends to result in lower biological activity. nih.govnih.gov
Studies on 4-pyridine derivatives have shown that introducing an alkoxy group can significantly enhance potency. Specifically, 3-methoxy and 3-ethoxy derivatives of one particular series exhibited potent agonist activity, with EC50 values of 188 nM and 182 nM, respectively. nih.gov This suggests that the 3-alkoxy group is essential for the potency of this specific 4-pyridine series, as chloro and dimethyl analogs at the same position lost their high in vitro potency. nih.gov Furthermore, SAR analysis of pyridin-2(1H)-one derivatives indicates that electron-releasing groups play an important role in modulating biological activity. researchgate.net
Table 1: Impact of Pyridine Ring Substituents on Activity of Pyridine Derivatives This table summarizes general findings for pyridine scaffolds.
| Substituent Type | General Effect on Activity | Reference |
|---|---|---|
| Methoxy (-OMe) | Enhancing | nih.govnih.gov |
| Hydroxyl (-OH) | Enhancing | nih.govnih.gov |
| Carbonyl (-C=O) | Enhancing | nih.govnih.gov |
| Amino (-NH2) | Enhancing | nih.govnih.gov |
| Electron-Releasing Groups | Modulating/Enhancing | researchgate.net |
| Halogens (e.g., -Cl) | Diminishing | nih.govnih.govnih.gov |
| Bulky Groups | Diminishing | nih.govnih.gov |
The aminomethyl side chain at the 3-position is a critical determinant of biological activity. Its position and chemical nature are crucial for molecular recognition and interaction with target proteins.
In studies of aminomethyl-pyridines as dipeptidyl peptidase-4 (DPP-4) inhibitors, the substitution pattern was found to be crucial for inhibitory activity. nih.gov Compounds with an aminomethyl moiety in the β-position relative to the ring nitrogen (as in the 3-aminomethyl configuration) showed significant inhibitory activity, whereas regioisomers with the aminomethyl group in the α-position did not. nih.gov This highlights the critical importance of the side chain's placement for proper orientation within the target's active site. The primary amino group itself is also vital; derivatives lacking the aminomethyl group were found to be inactive. nih.gov
Further derivatization of the aminomethyl group, particularly through the formation of amides, has been a successful strategy for generating novel compounds with potent biological activities. In one study, a series of amide derivatives were synthesized by reacting 3-aminomethyl pyridine with various phenyl bromo acetamide (B32628) and N-substituted benzothiazolyl bromo acetamide derivatives. researchgate.net Several of these novel compounds demonstrated promising anticancer activity against lung and leukemia cancer cell lines, with IC50 values in the sub-micromolar range. researchgate.net
Table 2: Examples of Aminomethyl Side Chain Modifications and Their Effects
| Base Scaffold | Side Chain Modification | Resulting Activity | Reference |
|---|---|---|---|
| Aminomethyl-pyridine | Maintained as primary amine | DPP-4 Inhibition | nih.gov |
| Aminomethyl-pyridine | Amide formation with phenyl bromo acetamides | Anticancer (A549 Lung Cancer) | researchgate.net |
| Aminomethyl-pyridine | Amide formation with benzothiazolyl bromo acetamides | Anticancer (MOLT3 Leukemia) | researchgate.net |
| Pyridine | Removal of aminomethyl group | Loss of DPP-4 Inhibition | nih.gov |
The 4-hydroxyl group is a key functional moiety that contributes significantly to the scaffold's chemical properties and biological interactions. It can act as both a hydrogen bond donor and acceptor. A crucial chemical feature of pyridin-4-ols is their existence in tautomeric equilibrium with their corresponding pyridone form (pyridin-4(1H)-one). researchgate.net This equilibrium can be influenced by the solvent and solid-state packing, but the pyridone form is often favored due to intermolecular hydrogen bonding. researchgate.net
This 3-hydroxy-4-pyridinone tautomer is recognized as an excellent chelating agent for various divalent and trivalent metal ions. researchgate.netresearchgate.net This property is central to some of its biological activities.
Modification of the 4-hydroxyl group, for instance, through conversion to an ether (alkoxy group), has been shown to be a critical strategy for modulating activity. In a series of 4-pyridine derivatives investigated as PPARγ modulators, the conversion of the hydroxyl to a 3-methoxy or 3-ethoxy group was found to be essential for high in vitro potency. nih.gov This alteration removes the hydrogen bond donating ability and the acidic proton of the hydroxyl group, while introducing lipophilicity, which can impact target binding and cell permeability.
Correlation between Structural Features and Specific Biochemical Activities (In Vitro)
The specific arrangement and modification of the this compound scaffold have led to the discovery of compounds with potent and selective in vitro biochemical activities, including enzyme inhibition and anticancer effects.
A notable example is the development of DPP-4 inhibitors. A series of 5-aminomethyl-4-aryl-pyridines demonstrated potent inhibitory activity in the nanomolar range. Specifically, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide showed high potency and excellent selectivity, with an IC50 of 10 nM for DPP-4 and 6600 nM for the related peptidase DPP-8. nih.gov The SAR studies for this class revealed that the aminomethyl group at the β-position to the ring nitrogen was a key structural feature for this high inhibitory activity. nih.gov
Derivatives of 3-aminomethyl pyridine have also exhibited significant anticancer activity. The synthesis of various amide derivatives led to compounds with potent cytotoxic effects on different cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.2129 µM against the A549 lung cancer cell line, while others were highly active against the MOLT3 leukemia cell line with IC50 values of 0.14 µM and 0.51 µM. researchgate.net
Furthermore, modifications to the pyridine ring of related scaffolds have been shown to modulate activity at nuclear receptors. In a series of pyridine derivatives developed as PPARγ modulators, the introduction of an alkoxy group on the pyridine ring led to compounds with EC50 values in the range of 182-188 nM. nih.gov
Table 3: Correlation of Structural Features of Pyridine Derivatives with In Vitro Activity
| Compound Series / Structural Feature | Target / Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 Inhibition | IC50 | 10 nM | nih.gov |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-8 Inhibition | IC50 | 6600 nM | nih.gov |
| 3-Aminomethyl pyridine-amide derivative (Compound 2b) | A549 Lung Cancer Cell Line | IC50 | 1.186 µM | researchgate.net |
| 3-Aminomethyl pyridine-amide derivative (Compound 2d) | MOLT3 Leukemia Cell Line | IC50 | 0.14 µM | researchgate.net |
| 4-Pyridine derivative with 3-ethoxy group | PPARγ Agonism | EC50 | 182 nM | nih.gov |
Rational Design of Compound Libraries for SAR Exploration
To efficiently explore the vast chemical space around the this compound scaffold, rational design principles are employed to create focused compound libraries. This approach aims to maximize the information gained from a limited number of synthesized compounds, moving from an initial "hit" compound to an optimized "lead" with improved efficacy and properties. researchgate.netyoutube.com
The process begins by identifying the key pharmacophoric features of the scaffold: the pyridine core, the aminomethyl side chain, and the 4-hydroxyl group. A combinatorial library can then be designed by selecting diverse and representative sets of building blocks to modify each of these positions. For the pyridine ring, this could involve introducing a range of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties. For the aminomethyl side chain, variations could include changing the length of the linker, alkylation of the amine, or conversion to different functional groups like amides or sulfonamides. Modifications to the 4-hydroxyl group could involve its conversion to ethers or esters of varying sizes.
Computational tools play a significant role in this rational selection process. A virtual library can be generated in silico, and compounds can be filtered based on predicted properties such as drug-likeness (e.g., Lipinski's rule of five), ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity. nih.gov Furthermore, if the structure of the biological target is known, molecular docking simulations can be used to prioritize library members that are predicted to bind favorably to the target's active site. researchgate.net This combination of combinatorial chemistry and computational modeling allows for a more focused and efficient exploration of the SAR, accelerating the discovery of potent and selective therapeutic agents based on the this compound scaffold.
Future Research Directions and Unexplored Avenues for 3 Aminomethyl Pyridin 4 Ol
Innovations in Sustainable and Efficient Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is an area of continuous improvement, with a strong emphasis on developing environmentally benign and efficient processes. unibo.it Future research on 3-(aminomethyl)pyridin-4-ol should prioritize the development of green synthetic routes that minimize waste and hazardous substance use.
Key areas for innovation include:
Catalytic Systems: Investigating novel heterogeneous and homogeneous catalysts, such as nanocatalysts and organocatalysts, could lead to more efficient and selective syntheses. researchgate.net The use of metal-free catalysis is another promising avenue. researchgate.net
Green Solvents and Conditions: Research into utilizing green solvents, or performing reactions under solvent-free conditions, is crucial. unibo.itresearchgate.net Exploring alternative energy sources like microwave irradiation or sonication could also enhance reaction efficiency and reduce energy consumption. researchgate.net
Continuous Flow Chemistry: The application of continuous flow microreactors offers a safer, greener, and more scalable alternative to traditional batch processing for reactions like N-oxidation, which could be relevant for synthesizing precursors or derivatives of this compound. organic-chemistry.org This technology allows for precise control over reaction parameters, leading to higher yields and shorter reaction times. organic-chemistry.org
Multicomponent Reactions (MCRs): Designing one-pot MCRs would be a significant advancement. bcrcp.ac.in MCRs are inherently atom-economical and can simplify synthetic pathways, making the production of this compound and its derivatives more cost-effective and environmentally friendly. researchgate.net
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |
| Nanocatalysis | High activity and selectivity, reusability, milder reaction conditions. | Development of specific nanocatalysts for pyridine ring formation and functionalization. |
| Continuous Flow | Enhanced safety, scalability, precise process control, improved yields. | Adaptation of known batch syntheses to flow systems; catalyst stability studies. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields, potential for solvent-free conditions. | Optimization of energy input and reaction conditions for specific synthetic steps. |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification, atom economy. | Design of novel MCRs that directly assemble the target molecule or key intermediates. |
Advanced Applications in Functional Materials Science
The unique electronic and structural properties of the pyridine ring make its derivatives, including this compound, attractive candidates for the development of advanced functional materials. mdpi.commdpi.com The presence of hydroxyl and aminomethyl groups offers sites for polymerization and coordination with metal ions.
Future research in this area could explore:
Organic Electronics: Pyridine-containing molecules have been investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov Research could focus on synthesizing polymers or dendrimers from this compound to evaluate their electroluminescent and charge-transport properties for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics. mdpi.comacs.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the side-chain functional groups can act as ligands for metal ions. acs.org This opens the possibility of creating novel coordination polymers or MOFs with tailored porosity, catalytic activity, or sensing capabilities.
Smart Gels and Polymers: Poly(vinylpyridine)s are known to form pH-responsive hydrogels. acs.org The functional groups on this compound could be used to create cross-linked polymer gels that respond to various stimuli (pH, temperature, light), with potential applications in drug delivery or sensor technology. Irradiation of poly(4-vinyl pyridine) gels can lead to the formation of conjugated oligomers, altering the material's conductivity from ionic to electronic. nih.gov
| Potential Material Class | Key Functional Role of this compound | Target Applications |
| Hole-Transporting Materials | Forms the core structure for charge-carrying polymers. | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Acts as a multidentate organic linker. | Gas storage, catalysis, chemical sensing. |
| Stimuli-Responsive Polymers | Provides pH-sensitive sites and points for cross-linking. | Drug delivery systems, soft actuators, sensors. |
| Conductive Polymers | Monomer unit for creating conjugated polymer systems. | Antistatic coatings, organic electronics, energy storage. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and accelerating the discovery of new compounds and materials. nih.gov These computational tools can be leveraged to explore the potential of this compound.
Future directions include:
Property Prediction: Utilizing Quantitative Structure-Property Relationship (QSPR) models to predict physical, chemical, and biological properties of novel derivatives of this compound. arxiv.orgnih.gov This can help prioritize synthetic targets with desirable characteristics.
Toxicity and Bioactivity Screening: Employing ML models to predict potential toxicity or biological activity, such as enzyme inhibition. rpi.edumdpi.com This can guide the design of safer and more effective molecules for pharmaceutical or agrochemical applications. nih.gov
De Novo Drug Design: Using generative AI models to design new molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.gov
Reaction Optimization: Applying ML algorithms to analyze experimental data and predict optimal reaction conditions for the synthesis of this compound, thereby reducing the time and resources required for experimental optimization. arxiv.org
| AI/ML Application | Research Goal | Predicted Outcome |
| QSPR Modeling | Predict physicochemical properties (e.g., solubility, logP). nih.gov | Prioritization of synthetic derivatives with optimal profiles. |
| Toxicity Prediction | Early-stage identification of potentially toxic substructures. rpi.edumdpi.com | Design of safer chemical entities. |
| Virtual Screening | Identify potential biological targets for the compound. nih.gov | Discovery of new therapeutic applications. |
| Generative Models | Design novel compounds with enhanced activity. | Accelerated lead optimization in drug discovery. |
Expanding the Scope of Mechanistic Biochemical Studies
Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its potential in medicinal chemistry and chemical biology.
Future research should focus on:
Enzyme Inhibition Studies: The structure of this compound contains features, such as the primary amine and hydroxyl groups, that are important for molecular recognition by enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov Comprehensive screening against a panel of enzymes, particularly proteases and kinases, could identify novel inhibitory activities.
Protein-Ligand Interactions: Investigating the interactions between this compound and specific protein targets. Techniques such as X-ray crystallography and computational molecular docking can elucidate the binding modes and guide the design of more potent and selective analogues.
Enzyme-Enzyme Interaction Probes: Exploring whether derivatives of this compound could modulate protein-protein interactions within metabolic pathways, a concept that has been observed for other pathway enzymes. frontiersin.org
Development of Advanced Analytical Techniques for Detection and Quantification
As research into this compound and its applications expands, the need for sensitive and selective analytical methods for its detection and quantification will become paramount.
Future research in analytical chemistry should aim to:
Develop High-Sensitivity Chromatographic Methods: Creating and validating new methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with advanced detectors like tandem mass spectrometry (MS/MS). This would enable precise quantification in complex matrices such as biological fluids or environmental samples.
Design Novel Chemical Sensors: Fabricating electrochemical or optical sensors for real-time monitoring of this compound. This could involve immobilizing specific recognition elements (e.g., enzymes, antibodies) on a transducer surface.
Advance Spectroscopic Techniques: Utilizing advanced spectroscopic methods, including two-dimensional NMR and high-resolution mass spectrometry, for the unambiguous structural characterization of the compound and its derivatives or metabolites.
Establish Reference Standards: Synthesizing and certifying high-purity reference standards of this compound and its key derivatives to ensure the accuracy and reproducibility of analytical measurements across different laboratories.
Q & A
Q. What are the optimal synthetic routes for 3-(aminomethyl)pyridin-4-ol, and what challenges are encountered during its purification?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalizing pyridine derivatives. For example:
- Step 1: Introduce the aminomethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., using NaBH₄ or LiAlH₄) .
- Step 2: Hydroxyl group positioning at the 4-pyridinol site may require selective protection/deprotection strategies to avoid side reactions .
Purification Challenges: - Polar by-products (e.g., unreacted amines) complicate isolation. Use gradient elution in reverse-phase HPLC or silica gel chromatography with polar solvents (e.g., MeOH:CH₂Cl₂ mixtures) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., δ ~8.0 ppm for pyridin-4-ol protons; δ ~3.5 ppm for aminomethyl groups) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₆H₈N₂O: 124.06 g/mol) and fragmentation patterns .
- HPLC: Use C18 columns with UV detection at 254 nm to assess purity (>95%) and resolve hydrophilic impurities .
Advanced Research Questions
Q. How do structural modifications at the aminomethyl or hydroxyl positions influence the compound’s bioactivity and binding affinity?
Methodological Answer:
- Aminomethyl Modifications: Replacing the –CH₂NH₂ group with bulkier substituents (e.g., –CH₂NHR) alters steric hindrance, impacting receptor binding. Comparative studies with analogues like 2-((2-hydroxyethyl)amino)pyrimidin-4-ol show reduced activity when steric bulk increases .
- Hydroxyl Position: Moving the –OH group to the 3-position (as in 2-aminopyridin-3-ol) decreases hydrogen-bonding capacity, reducing interactions with enzymatic targets .
Q. What computational approaches are used to model the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Tools like AutoDock Vina simulate ligand-protein interactions. For example, the aminomethyl group forms salt bridges with Asp/Glu residues in enzymes like kinases .
- MD Simulations: Assess stability of binding poses over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) validate interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reactivity or stability data of this compound under varying experimental conditions?
Methodological Answer:
- pH-Dependent Stability: Conflicting solubility data (e.g., insolubility in neutral vs. acidic buffers) arise from protonation of the aminomethyl group. Conduct stability assays across pH 3–9 using UV-Vis spectroscopy to identify optimal conditions .
- Reactivity Variations: Discrepancies in oxidation rates (e.g., KMnO₄ vs. H₂O₂) relate to solvent polarity. Compare yields in aprotic (e.g., DMF) vs. protic (e.g., H₂O) solvents .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
